4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1416714-61-8
VCID: VC2893425
InChI: InChI=1S/C11H11ClIN3O/c12-7-5-14-6-8-10(7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2
SMILES: C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)I)Cl
Molecular Formula: C11H11ClIN3O
Molecular Weight: 363.58 g/mol

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

CAS No.: 1416714-61-8

Cat. No.: VC2893425

Molecular Formula: C11H11ClIN3O

Molecular Weight: 363.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine - 1416714-61-8

Specification

CAS No. 1416714-61-8
Molecular Formula C11H11ClIN3O
Molecular Weight 363.58 g/mol
IUPAC Name 4-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C11H11ClIN3O/c12-7-5-14-6-8-10(7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Standard InChI Key OHUMBVNDFWDOMC-UHFFFAOYSA-N
SMILES C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)I)Cl
Canonical SMILES C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)I)Cl

Introduction

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a complex heterocyclic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound combines a pyrazolo[3,4-c]pyridine core with a tetrahydro-2H-pyran-2-yl group and both chloro and iodo substituents.

Synthesis Methods

The synthesis of 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common approach is the reaction of a suitable pyrazolo[3,4-c]pyridine precursor with tetrahydro-2H-pyran in the presence of a catalyst, followed by halogenation steps to introduce the chloro and iodo substituents.

Potential Applications

This compound is of interest in medicinal chemistry due to its complex structure, which suggests potential biological activity. Derivatives of pyrazolo compounds have been explored for their anti-inflammatory and anticancer properties, making 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine a valuable building block for drug development.

Chemical Reactivity

The compound's reactivity is influenced by the presence of the electron-withdrawing chloro and iodo groups, which facilitate electrophilic substitutions. Additionally, the nitrogen atoms in the pyrazolo ring allow for nucleophilic attacks, enabling further functionalization of the compound.

Research Findings

Research on similar compounds suggests that they can interact with biological targets such as enzymes or receptors, potentially altering biochemical pathways. While specific data on the mechanism of action for 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is limited, its unique structure indicates potential therapeutic applications.

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